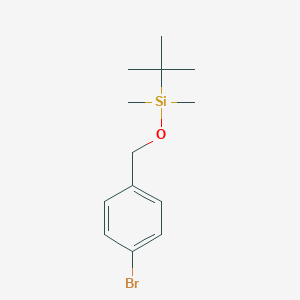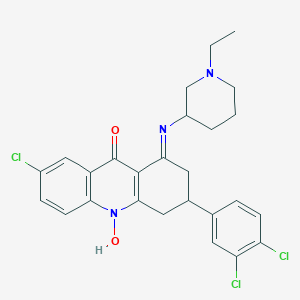
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body, which could potentially lead to therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one in lab experiments is its unique chemical properties, which make it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one. Some possible areas of investigation include further studies on its mechanism of action, as well as its potential therapeutic benefits for the treatment of various diseases. Additionally, future research could focus on developing new synthetic compounds based on the structure of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one, which could have even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one involves the reaction of 3,4-dichloroaniline with 1-ethylpiperidin-3-ylamine to form an intermediate compound. This intermediate is then reacted with 7-chloro-10-hydroxy-3,4-dihydro-2H-acridin-9-one to form the final product.
Aplicaciones Científicas De Investigación
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Propiedades
Número CAS |
144128-42-7 |
|---|---|
Nombre del producto |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
Fórmula molecular |
C26H26Cl3N3O2 |
Peso molecular |
518.9 g/mol |
Nombre IUPAC |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-2-31-9-3-4-18(14-31)30-22-11-16(15-5-7-20(28)21(29)10-15)12-24-25(22)26(33)19-13-17(27)6-8-23(19)32(24)34/h5-8,10,13,16,18,34H,2-4,9,11-12,14H2,1H3 |
Clave InChI |
YAYGKGUWCYVNQE-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
SMILES canónico |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Sinónimos |
(1E)-7-Chloro-3-(3,4-dichlorophenyl)-1-[(1-ethyl-3-piperidinyl)imino]- 10-hydroxy-1,3,4,10-tetrahydro-9(2H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
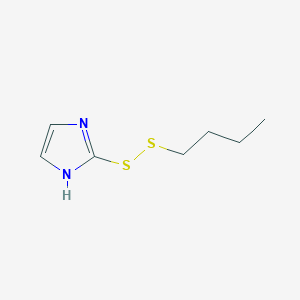
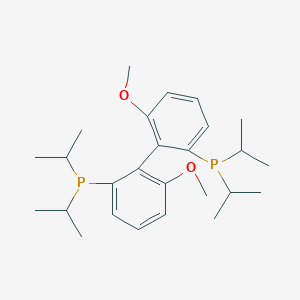
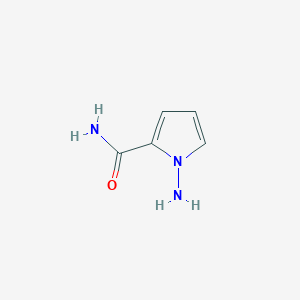
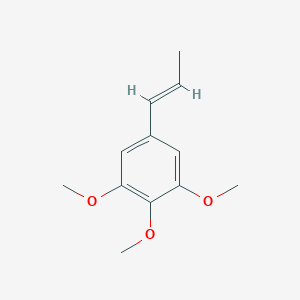
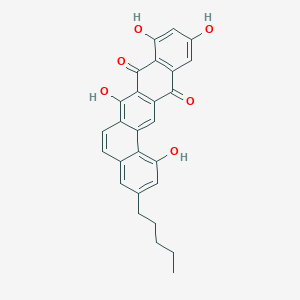
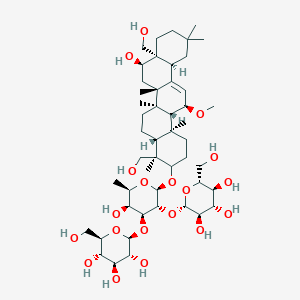
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
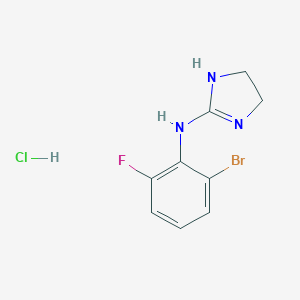
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
